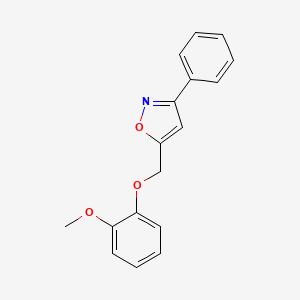

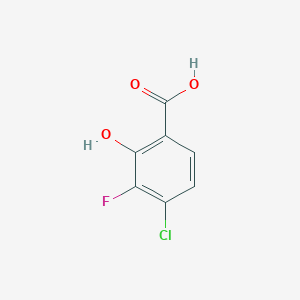

2-Methoxyphenyl (3-phenyl-5-isoxazolyl)methyl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-Methoxyphenyl (3-phenyl-5-isoxazolyl)methyl ether" appears to be a structurally novel entity with relevance to the field of medicinal chemistry. While the provided data does not directly mention this compound, it does provide insights into related compounds that share some structural features, such as the presence of a methoxyphenyl group and an isoxazole ring. These compounds are of interest due to their potential biological activities and their interactions with biological receptors .

Synthesis Analysis

The synthesis of related compounds has been described using different methodologies. For instance, a highly potent serotonin-3 receptor antagonist with a methoxyphenyl group was synthesized, and its binding profile was characterized in neuroblastoma-glioma cells. The synthesis involved the use of tritiated isotopes, indicating a potential application in radioligand binding studies . Another synthesis approach reported the creation of bis-isoxazole ethers through a microwave-assisted 1,3-dipolar cycloaddition reaction. This method emphasized the importance of solvent and acid-binding agents in achieving high regioselectivity and yields . These studies provide a foundation for understanding the synthetic routes that could be applied to the synthesis of "2-Methoxyphenyl (3-phenyl-5-isoxazolyl)methyl ether."

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including FT-IR, HRMS, and NMR spectroscopy. Additionally, X-ray diffraction has been employed to determine the crystal structure of a bis-isoxazole ether compound, revealing weak intra- and intermolecular interactions that contribute to the three-dimensional network of the molecules . These techniques are crucial for confirming the structure of newly synthesized compounds and for understanding their molecular conformations.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds, such as the 1,3-dipolar cycloaddition, are key to understanding their chemical behavior. The regioselectivity of these reactions is influenced by the choice of solvent and acid-binding agent, which can lead to different isomers and affect the biological activity of the compounds . The ability of these compounds to undergo further chemical transformations could be explored to modify their properties or to create derivatives with enhanced biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are essential for their potential application in drug development. The ability of the serotonin-3 receptor antagonist to penetrate the blood-brain barrier suggests favorable pharmacokinetic properties for central nervous system applications . The environmental friendliness and efficiency of the synthesis methods also contribute to the practicality of producing these compounds on a larger scale .

Applications De Recherche Scientifique

Antioxidant Activity

Research conducted on phenyl ether derivatives isolated from marine-derived fungi, such as Aspergillus carneus, revealed compounds exhibiting significant antioxidant activities. A study identified a phenyl ether derivative that showed strong antioxidant activity, comparable to ascorbic acid, indicating the potential for these compounds in developing antioxidant therapies or supplements (Xu et al., 2017).

Enzyme Inhibition and Activation

A novel series of compounds, including methoxytetrahydropyrans, have been identified as potent inhibitors of 5-lipoxygenase (5-LPO), a key enzyme involved in the inflammatory process. These inhibitors exhibit high potency and selectivity, with significant oral activity, offering a new approach to anti-inflammatory therapies (Crawley et al., 1992).

Antifungal Activity

Compounds isolated from New Zealand Flax, including derivatives of methoxyphenyl, have shown antifungal properties. These findings suggest the potential use of these compounds in developing new antifungal agents, highlighting the importance of natural products in drug discovery (Gainsford, 1995).

Synthetic Applications

Methoxyphenylmethyl ethers have been utilized as alcohol protecting groups in organic synthesis, with FeCl3 catalyzing their deprotection in a self-cleaving manner. This method allows for the efficient removal of protecting groups, facilitating the synthesis of complex molecules (Sawama et al., 2015).

Molecular Synthesis and Characterization

Microwave-assisted synthesis techniques have enabled the efficient creation of 1,2,3-triazoles bearing an isoxazole ring, showcasing the impact of modern synthesis methods on accelerating and improving the production of novel compounds. This approach provides a pathway to synthesize structurally complex molecules with potential applications in various fields (Li et al., 2018).

Propriétés

IUPAC Name |

5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-19-16-9-5-6-10-17(16)20-12-14-11-15(18-21-14)13-7-3-2-4-8-13/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZMQARZOCYDLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC2=CC(=NO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide](/img/structure/B2528470.png)

![Tert-butyl 8-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2528474.png)

![3-{[(2-aminophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2528477.png)

![1-(4-Ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2528480.png)

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2528483.png)

![2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2528485.png)

![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2528488.png)